Cas no 354573-94-7 (2-methyl-1H-indol-7-ol)

2-methyl-1H-indol-7-ol 化学的及び物理的性質
名前と識別子
-
- 1H-Indol-7-ol,2-methyl-(9CI)
- 2-methyl-1H-indol-7-ol
- 2-methyl-7-hydroxy indole
- PMPBAZBDCFFSEP-UHFFFAOYSA-N
- SCHEMBL4804926
- 354573-94-7
- 1h-indol-7-ol,2-methyl-
- SB14899
-
- インチ: InChI=1S/C9H9NO/c1-6-5-7-3-2-4-8(11)9(7)10-6/h2-5,10-11H,1H3
- InChIKey: PMPBAZBDCFFSEP-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(N1)C(=CC=C2)O
計算された属性
- 精确分子量: 147.068413911g/mol
- 同位素质量: 147.068413911g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 149
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 36Ų
2-methyl-1H-indol-7-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2035-500mg |
2-methyl-1H-indol-7-ol |
354573-94-7 | 95% | 500mg |
¥2987.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2035-1g |
2-methyl-1H-indol-7-ol |
354573-94-7 | 95% | 1g |
¥4478.0 | 2024-04-19 | |
Ambeed | A970327-1g |
2-Methyl-1H-indol-7-ol |
354573-94-7 | 98% | 1g |
$659.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2035-1.0g |
2-methyl-1H-indol-7-ol |
354573-94-7 | 95% | 1.0g |
¥4478.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2035-250mg |
2-methyl-1H-indol-7-ol |
354573-94-7 | 95% | 250mg |
¥1793.0 | 2024-04-19 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2035-5.0g |
2-methyl-1H-indol-7-ol |
354573-94-7 | 95% | 5.0g |
¥13434.0000 | 2024-08-03 | |
Chemenu | CM238315-1g |
2-Methyl-1H-indol-7-ol |
354573-94-7 | 95%+ | 1g |
$669 | 2023-02-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2035-1G |
2-methyl-1H-indol-7-ol |
354573-94-7 | 95% | 1g |
¥ 4,481.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2035-1 G |
2-methyl-1H-indol-7-ol |
354573-94-7 | 95% | 1g |
¥ 4,481.00 | 2021-05-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2035-5g |
2-methyl-1H-indol-7-ol |
354573-94-7 | 95% | 5g |
¥13434.0 | 2024-04-19 |
2-methyl-1H-indol-7-ol 関連文献
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
2-methyl-1H-indol-7-olに関する追加情報
Introduction to 2-methyl-1H-indol-7-ol (CAS No. 354573-94-7)
2-methyl-1H-indol-7-ol, identified by its Chemical Abstracts Service (CAS) number 354573-94-7, is a heterocyclic organic compound belonging to the indole family. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. The presence of a methyl group at the 2-position and a hydroxyl group at the 7-position of the indole core imparts distinct chemical reactivity, making it a valuable scaffold for drug discovery and medicinal chemistry research.
The indole moiety is a prominent structural motif in numerous bioactive natural products and pharmaceutical agents. Its aromatic system, coupled with the ability to form hydrogen bonds through the hydroxyl group, contributes to its versatility in molecular recognition processes. In recent years, 2-methyl-1H-indol-7-ol has been explored as a key intermediate in synthesizing various pharmacologically relevant derivatives. These derivatives exhibit potential applications in modulating neurological disorders, inflammatory responses, and even in antitumor therapies.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-methyl-1H-indol-7-ol and biological targets. Studies suggest that the hydroxyl substituent at the 7-position can engage in hydrogen bonding with specific amino acid residues in protein binding pockets, enhancing binding affinity. Furthermore, the methyl group at the 2-position influences electronic distribution, which can be leveraged to fine-tune pharmacokinetic properties such as solubility and metabolic stability.
In vitro studies have demonstrated that derivatives of 2-methyl-1H-indol-7-ol exhibit inhibitory effects on certain enzymes implicated in metabolic pathways associated with diseases like diabetes and obesity. The hydroxyl group serves as a modifiable site for introducing further functionalization, allowing chemists to tailor compounds with enhanced selectivity and reduced off-target effects. This flexibility has made 2-methyl-1H-indol-7-ol a preferred building block in medicinal chemistry campaigns aimed at developing novel therapeutics.
The synthesis of 2-methyl-1H-indol-7-ol typically involves multi-step organic transformations starting from readily available precursors such as tryptophan or indole derivatives. Advances in synthetic methodologies, including catalytic asymmetric reactions and flow chemistry techniques, have improved both yield and scalability of this compound. These innovations are crucial for enabling high-throughput screening programs and accelerating the discovery pipeline for new drug candidates.
From a pharmacological perspective, 2-methyl-1H-indol-7-ol derivatives have shown promise in preclinical models as potential treatments for central nervous system (CNS) disorders. The indole scaffold is known to interact with serotonin receptors, which are pivotal in regulating mood and cognitive functions. By structurally modifying 2-methyl-1H-indol-7-ol, researchers aim to develop compounds that can selectively target specific serotonin receptor subtypes without causing adverse side effects.
The role of 2-methyl-1H-indol-7-ol in medicinal chemistry extends beyond its direct therapeutic applications. It serves as a valuable scaffold for generating libraries of compounds for phenotypic screening, where high-throughput experimentation is employed to identify molecules with desired biological activities. Such libraries are instrumental in identifying novel drug targets and validating hypotheses about disease mechanisms.
Recent publications highlight the utility of 2-methyl-1H-indol-7-ol in designing small molecules that modulate epigenetic processes. Epigenetic modifiers are emerging as a new class of therapeutic agents capable of reversing aberrant gene expression patterns associated with various diseases. The structural features of 2-methyl-1H-indol-7-ol allow for interactions with histone deacetylases (HDACs) and other epigenetic enzymes, opening avenues for developing next-generation antineoplastic and anti-inflammatory drugs.
The chemical diversity derived from 2-methyl-1H-indol-7-ol underscores its significance as a pharmacophore in modern drug design. Functional groups such as halogens, alcohols, and amides can be introduced at various positions on the indole ring to create structurally diverse analogs with tailored biological profiles. This adaptability ensures that researchers can explore multiple therapeutic modalities while maintaining core structural integrity.
In conclusion, 2-methyl-1H-indol-7-ol (CAS No. 354573-94-7) represents a compelling scaffold for pharmaceutical innovation. Its unique structural features, combined with recent advancements in synthetic and computational chemistry, position it as a cornerstone compound in drug discovery efforts across multiple therapeutic domains. As research continues to uncover new biological functions and synthetic strategies, the potential applications of this compound are expected to expand further, reinforcing its importance in the evolving landscape of medicinal chemistry.
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